molecular formula C24H18N4O7 B11542145 4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate

4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate

Cat. No.: B11542145
M. Wt: 474.4 g/mol
InChI Key: SZOLWDTVXGSHGT-VULFUBBASA-N
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Description

4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a combination of functional groups, including a cyanophenoxy group, a methoxyphenyl group, and a nitrobenzoate group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2-cyanophenoxyacetic acid: This can be achieved by reacting 2-cyanophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Formation of 2-cyanophenoxyacetyl hydrazide: The 2-cyanophenoxyacetic acid is then reacted with hydrazine hydrate to form the corresponding hydrazide.

    Condensation with 2-methoxybenzaldehyde: The hydrazide is condensed with 2-methoxybenzaldehyde in the presence of an acid catalyst to form the hydrazone intermediate.

    Esterification with 4-nitrobenzoic acid: Finally, the hydrazone intermediate is esterified with 4-nitrobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.

    Substitution: Nucleophilic substitution reactions can occur at the cyanophenoxy or nitrobenzoate moieties, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives with reduced nitro groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: Binding to the active sites of enzymes and inhibiting their activity.

    Modulating Signaling Pathways: Interacting with cellular receptors and modulating signaling pathways involved in inflammation and cell proliferation.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate: shares similarities with other hydrazone derivatives and nitrobenzoate esters.

    2-cyanophenoxyacetic acid derivatives: Compounds with similar cyanophenoxy groups.

    Methoxyphenyl hydrazones: Compounds with similar methoxyphenyl and hydrazone moieties.

Uniqueness

  • The combination of cyanophenoxy, methoxyphenyl, and nitrobenzoate groups in a single molecule imparts unique chemical properties and reactivity.
  • The presence of multiple functional groups allows for diverse chemical modifications and applications in various fields.

Properties

Molecular Formula

C24H18N4O7

Molecular Weight

474.4 g/mol

IUPAC Name

[4-[(E)-[[2-(2-cyanophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-nitrobenzoate

InChI

InChI=1S/C24H18N4O7/c1-33-22-12-16(14-26-27-23(29)15-34-20-5-3-2-4-18(20)13-25)6-11-21(22)35-24(30)17-7-9-19(10-8-17)28(31)32/h2-12,14H,15H2,1H3,(H,27,29)/b26-14+

InChI Key

SZOLWDTVXGSHGT-VULFUBBASA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=CC=C2C#N)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=CC=C2C#N)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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